molecular formula ClNa B1512880 Sodium (~35~Cl)chloride CAS No. 20510-55-8

Sodium (~35~Cl)chloride

Cat. No. B1512880
CAS RN: 20510-55-8
M. Wt: 57.958622 g/mol
InChI Key: FAPWRFPIFSIZLT-XUGDXVOUSA-M
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Description

Sodium Chloride, also known as salt, common salt, table salt or halite, is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . It is the primary salt in seawater and in the extracellular fluid of many multicellular organisms .


Synthesis Analysis

Sodium Chloride is synthesized through various methods. One such method involves the active raw material of Sodium Chloride from the Pharmacopoeial specifications . Another method involves the use of a sodium in sodium chloride dispersion for the synthesis of nickel (0) and nickel (I) complexes from readily-prepared nickel (II) precursors .


Molecular Structure Analysis

Sodium Chloride is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions . The molecular weight of NaCl is 58.44 g/mol . It is a water-soluble compound with a sodium cation and chloride anion .


Chemical Reactions Analysis

The reaction between sodium and chlorine is a classic chemistry demonstration that highlights how different the properties of a compound can be from its constituent elements . Sodium loses an electron, and chlorine gains that electron. This reaction is highly favorable because of the electrostatic attraction between the particles .


Physical And Chemical Properties Analysis

Sodium Chloride is a white crystalline solid with a density of 2.165 g/mL, a melting point of 801 °C, and a boiling point is about 1,413 °C . It is also available as aqueous solutions with different concentrations, known as saline solutions .

Scientific Research Applications

Food Processing and Preservation

Sodium chloride is a cornerstone in the food industry, renowned for its preservative qualities and ability to enhance flavor. It significantly lowers water activity, inhibiting microbial growth and extending shelf life. Sodium chloride's role in food processing extends to texture modification and stabilization of food products. Innovative research is exploring sodium reduction strategies in processed foods to address health concerns associated with high sodium intake, such as hypertension and cardiovascular disease. These strategies include using substitutes like potassium chloride (KCl) and optimizing salt's physical form to maintain palatability while reducing sodium content (Albarracín et al., 2011) (Inguglia et al., 2017).

Microbial Food Safety

Sodium chloride plays a crucial role in microbial food safety. Its antimicrobial properties are essential for preventing the growth of pathogenic microorganisms in various food systems. The balance between using enough sodium chloride to ensure food safety and reducing its intake to meet health guidelines is a significant focus of current research. This balance is critical in processed meats and cheeses, where sodium chloride prevents toxin production by harmful bacteria (Taormina, 2010).

Environmental Impact of Road Salt

The environmental consequences of road salt (NaCl) application for winter safety are becoming increasingly evident. Sodium chloride affects freshwater ecosystems by contributing to eutrophication and reducing biodiversity. Strategies to mitigate these impacts include developing alternative de-icing agents and adopting best management practices that reduce chloride discharge into water bodies. Research in this area underscores the need for a holistic approach that integrates engineering solutions with environmental conservation (Szklarek et al., 2021).

Technological and Energy Storage Applications

In the realm of energy storage, sodium chloride's role is expanding, particularly in sodium-ion batteries. These batteries are seen as a promising alternative to lithium-ion batteries for large-scale energy storage due to sodium's abundance and lower cost. Research focuses on optimizing electrode materials and electrolytes to improve sodium-ion batteries' efficiency and storage capacity. This work is crucial for renewable energy integration and developing more sustainable power sources (Pan et al., 2013).

Future Directions

Contrasting results from human and animal studies emphasize the need for further studies to clarify whether salt intake affects cognition . Sodium Chloride has also received significant attention in the field of electrochemical energy due to its unique physicochemical properties, environmental friendliness, and low cost .

properties

IUPAC Name

sodium;chlorine-35(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWRFPIFSIZLT-XUGDXVOUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Na+].[35Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746486
Record name Sodium (~35~Cl)chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.9586220 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (~35~Cl)chloride

CAS RN

20510-55-8
Record name Sodium (~35~Cl)chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium chloride-35Cl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

It is also known that ammonium chloride and sodium sulphate can be produced from ammonium sulphate and salt (NaCl). According to this reaction, one would expect to produce disodium phosphate and ammonium chloride from sodium chloride and diammonium phosphate if the Na/P molar ratio is 2.
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Synthesis routes and methods II

Procedure details

The organic pyrocarbonates may be prepared by reacting alkali metal organic carbonate, e.g., sodium ethyl carbonate, with organic halocarbonate, e.g., ethyl chlorocarbonate (ethyl chloroformate). The organo groups of the organic carbonate and halocarbonate are chosen to correspond to the organo groups desired for the pyrocarbonate. For example, sodium ethoxide, which can be prepared by dissolving sodium metal in a toluene solution of ethyl alcohol, is carbonated with carbon dioxide to prepare sodium ethyl carbonate. Thereafter, the sodium ethyl carbonate is reacted with ethyl chloroformate to form diethyl pyrocarbonate and sodium chloride. The chloride salt is filtered and the pyrocarbonate recovered by distillation.
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sodium ethyl carbonate
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sodium ethyl carbonate
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pyrocarbonates
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alkali metal
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sodium ethyl carbonate
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halocarbonate
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ethyl chlorocarbonate (ethyl chloroformate)
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halocarbonate
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Synthesis routes and methods III

Procedure details

Sodium hydroxide solution (5 N, 2.5 ml., 12.5 mmol.) is added dropwise to a stirred mixture of ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate (2.80 g., 6.64 mmol.) in aqueous methanol (25 ml. methanol plus 5 ml. water) maintained at 0° C. The resulting mixture is allowed to warm to room temperature and stirred for 3 hours. Then, the reaction mixture is diluted with water, and extracted with ether. The aqueous phase is separated, acidified with 2 N hydrochloric acid (10 ml.), and extracted with ether. This ethereal extract is washed with water, dried over anhydrous magnesium sulfate, concentrated in vacuo to yield an oil residue. The oil residue is then applied to a silica gel column (75 g.) with chloroform. Elution with chloroform-acetic acid (25:1; v:v; 410 ml.) gives impure material. Continued elution with the same eluant (420 ml.) provides the desired title compound as a viscous pale yellow oil, ir (NaCl) 1700, 1665 cm- 1, pmr (CDCl3) δ0.92 (3H, t), 3.60 (2H, s), 4.72 (1H, m), 7.30 (2H, d), 8.08 (2H, d).
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2.5 mL
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ethyl 4-{3-[3-(hydroxyoctyl)-4-oxo-2-thiazolidinyl]propyl}benzoate
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2.8 g
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25 mL
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Synthesis routes and methods IV

Procedure details

At six hours the amount of doxorubicin peak was less than 0.1%, the reaction mixture was filtered through a coarse sintered glass funnel to remove the beads. A brine solution (at least 30% w/v) of 1.1 kg NaCl in 3.5 L water was prepared and cooled to 0° C. The filtered reaction mixture was then slowly added to the cooled brine solution with vigorous stirring over 45 minutes. The color of the solution remained red, a blue solution would have indicated that the pH needed adjustment immediately to between 5.8-6.0 by adding acetic acid. The red precipitate was filtered through a medium sintered glass funnel, washed with water and dried under vacuum pressure over P2O5 to yield MeOSuc-βAla-Leu-Ala-Leu-Dox free of any residual doxorubicin.
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brine
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Synthesis routes and methods V

Procedure details

Similarly, it is believed that sodium bisulfite reacts with sodium dichromate, water, and hydrochloric acid to form chromium hydroxide, sodium sulfate, and sodium chloride according to equation (4):
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